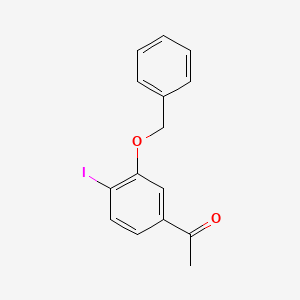
Ethyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate is an organic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with methylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce different amine derivatives. Substitution reactions can lead to a wide range of substituted pyrazole compounds with varying functional groups.
科学研究应用
Ethyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential pharmacological activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its versatile chemical properties.
作用机制
The mechanism of action of Ethyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
- Acetamide, N-[(3-methyl-1H-pyrazol-1-yl)methyl]-
Uniqueness
Ethyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both ethyl and methylamino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
ethyl 2-(methylamino)-3-(3-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C10H17N3O2/c1-4-15-10(14)9(11-3)7-13-6-5-8(2)12-13/h5-6,9,11H,4,7H2,1-3H3 |
InChI 键 |
ZLMHREKXTREORO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CN1C=CC(=N1)C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13642215.png)

![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)


![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)







![4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid](/img/structure/B13642286.png)
